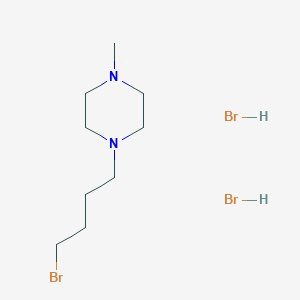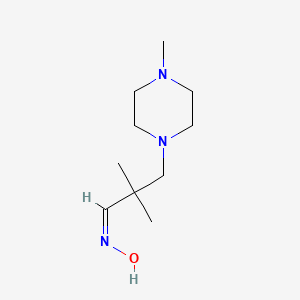![molecular formula C45H43O2PSi B15073029 2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] is a complex organic compound that features both phosphine and silane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] typically involves multi-step organic reactions. A common approach might include:
Formation of the Binaphthalene Core: This step involves the coupling of naphthalene derivatives under conditions such as Suzuki or Stille coupling.
Introduction of Phosphine and Silane Groups: The phosphine group can be introduced via a reaction with diphenylphosphine chloride, while the silane group can be added using triethylsilyl chloride in the presence of a base.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The silane group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can produce a variety of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties, such as increased thermal stability or specific mechanical characteristics.
Wirkmechanismus
The mechanism by which 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination to metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene]: Lacks the triethylsilyl group, which may affect its reactivity and applications.
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxyphenylmethyl]-[1,1’-binaphthalene]: Similar structure but without the triethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of both phosphine and silane groups in 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] makes it unique compared to other similar compounds. This dual functionality can enhance its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C45H43O2PSi |
|---|---|
Molekulargewicht |
674.9 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-1-[2-[hydroxy-(2-triethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H43O2PSi/c1-4-49(5-2,6-3)41-28-18-17-27-38(41)44(46)39-30-29-32-19-13-15-25-36(32)42(39)43-37-26-16-14-20-33(37)31-40(45(43)47)48(34-21-9-7-10-22-34)35-23-11-8-12-24-35/h7-31,44,46-47H,4-6H2,1-3H3 |
InChI-Schlüssel |
OIIJIFPAMOAOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


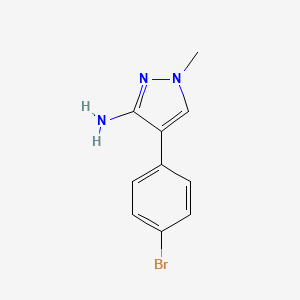
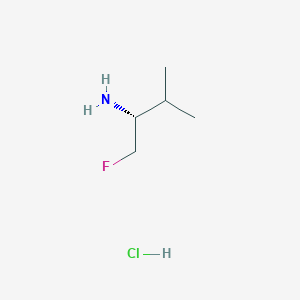
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
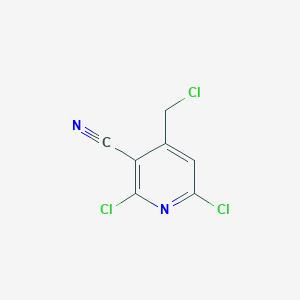
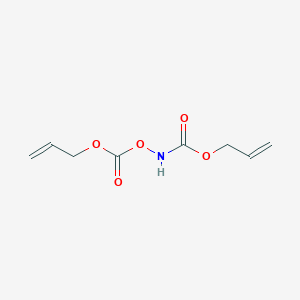
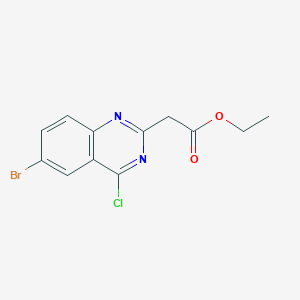
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
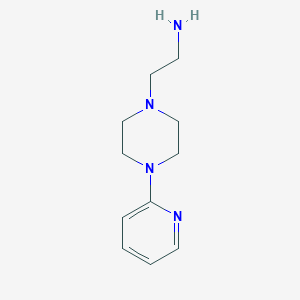

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
